H-Lys-Lys-Lys-Lys-OH
Description
Definition and Classification as a Polycationic Tetralysine (B1681290) Peptide
H-Lys-Lys-Lys-Lys-OH, also known as tetralysine or (Lys)4, is an oligopeptide composed of four L-lysine amino acid units linked by peptide bonds. nih.govwikipedia.org The notation "H-" at the N-terminus indicates a free amine group, and "-OH" at the C-terminus signifies a free carboxyl group. Lysine (B10760008) is an essential amino acid characterized by a side chain containing a primary amine group (ε-amino group). nih.gov
This peptide is classified as a polycationic tetralysine. The term "tetralysine" indicates the presence of four lysine residues. nih.gov The "polycationic" nature arises from the protonation of the multiple amine groups present in the molecule at physiological pH. nih.gov Each of the four lysine residues possesses an ε-amino group on its side chain, in addition to the single α-amino group at the N-terminus. These amino groups have pKa values that result in them being positively charged in neutral aqueous solutions, conferring a significant net positive charge to the entire molecule. nih.govnih.gov This high positive charge density is a defining feature of the peptide and dictates much of its biochemical behavior. wikipedia.org
| Property | Value |
|---|---|
| Systematic Name | (2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2,6-diaminohexanoyl]amino]hexanoyl]amino]hexanoyl]amino]hexanoic acid nih.gov |
| Common Synonyms | Tetralysine, Lys-Lys-Lys-Lys, KKKK nih.gov |
| Molecular Formula | C24H50N8O5 nih.gov |
| Molecular Weight | 530.71 g/mol |
| Structure | A linear chain of four L-lysine residues |
Contextual Significance in Peptide Chemistry and Biomolecular Science
The significance of this compound in peptide chemistry and biomolecular science stems directly from its defined structure and polycationic properties. In peptide chemistry, it serves as a model building block for synthesizing more complex structures, such as dendrimers and branched polymers, which are explored for various biomedical applications. nih.gov The presence of multiple reactive primary amine groups allows for extensive chemical modification and conjugation to other molecules, including drugs, imaging agents, or targeting ligands. nih.gov
In biomolecular science, the strong positive charge of tetralysine is a key feature that governs its interactions with negatively charged biological macromolecules. wikipedia.org This electrostatic interaction is fundamental to many biological processes. For instance, lysine-rich sequences in proteins are known to interact with nucleic acids (DNA and RNA), which possess a negatively charged phosphate (B84403) backbone. acs.org This interaction is crucial for DNA compaction, gene regulation, and the assembly of protein-RNA complexes. acs.org Therefore, this compound and similar lysine-rich peptides are invaluable tools for studying these fundamental biological interactions.
Overview of Key Academic Research Areas for Lysine-Rich Peptides
The unique properties of lysine-rich peptides like this compound have made them the focus of several key academic research areas. Their potential applications are diverse and leverage their ability to interact with cellular components and biological membranes.
Antimicrobial Agents: The polycationic nature of lysine-rich peptides allows them to interact with and disrupt the negatively charged outer membranes of bacteria. nih.govnih.gov This interaction can lead to membrane permeabilization and subsequent cell death, making them promising candidates for the development of new antimicrobial agents to combat antibiotic-resistant bacteria. nih.gov
Drug and Gene Delivery: One of the most extensively studied applications is in the delivery of therapeutic molecules. The positive charge of lysine-rich peptides facilitates the formation of complexes with negatively charged cargo, such as DNA plasmids, siRNA, or certain drugs. wikipedia.orgnih.gov These complexes can help protect the cargo from degradation and facilitate its entry into cells, a critical challenge in drug and gene therapy. wikipedia.orgacs.org Poly-L-lysine (PLL), a larger polymer of lysine, has been widely explored as a gene delivery vehicle, with studies investigating how factors like molecular weight and architecture influence transfection efficiency. nih.gov
Nucleic Acid Interactions: Researchers use lysine-rich peptides to investigate the dynamics of protein-DNA and protein-RNA interactions. These peptides can induce the condensation or aggregation of nucleic acids, a process central to the organization of genetic material within cells. acs.org Studies have shown that lysine-rich polypeptides can phase separate with RNA to form coacervates, which are dynamic, liquid-like droplets, suggesting a role for lysine in the formation of non-membrane-bound cellular compartments. acs.org
| Research Area | Mechanism of Action / Rationale | Key Research Findings |
|---|---|---|
| Antimicrobial Activity | Electrostatic interaction with and disruption of negatively charged bacterial membranes. nih.govnih.gov | Lipidated peptides with lysine-rich sequences self-assemble into micelles and exhibit antimicrobial activity. nih.gov |
| Drug/Gene Delivery | Forms soluble complexes with negatively charged cargo (DNA, RNA, proteins) to aid cellular uptake. wikipedia.org | Polylysine-based nanoparticles can form complexes with DNA and have been shown to accumulate at injured sites. wikipedia.org Different architectures (linear, branched) of polylysine (B1216035) show varying gene transfection efficiencies. nih.gov |
| Nucleic Acid Interactions | Positive charges on lysine side chains interact with the negative phosphate backbone of DNA and RNA. acs.org | Lysine-rich polypeptides can drive phase separation with RNA, forming dynamic coacervates that may be important for cellular organization. acs.org |
| Biomaterial Scaffolds | Used as a core structure for synthesizing multivalent molecules for applications like tumor targeting and imaging. researchgate.net | Trilysine and tetralysine cores are used to create tetrameric peptide structures for affinity assays and in vivo imaging. researchgate.net |
Structure
2D Structure
Properties
IUPAC Name |
6-amino-2-[[6-amino-2-[[6-amino-2-(2,6-diaminohexanoylamino)hexanoyl]amino]hexanoyl]amino]hexanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H50N8O5/c25-13-5-1-9-17(29)21(33)30-18(10-2-6-14-26)22(34)31-19(11-3-7-15-27)23(35)32-20(24(36)37)12-4-8-16-28/h17-20H,1-16,25-29H2,(H,30,33)(H,31,34)(H,32,35)(H,36,37) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRBGTUQJDFBWNN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCN)CC(C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H50N8O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
530.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Derivatization of H Lys Lys Lys Lys Oh
Solid-Phase Peptide Synthesis Strategies
Solid-phase peptide synthesis relies on carefully selected amino acid building blocks and controlled chemical reactions to assemble the desired peptide sequence.
Amino Acid Building Block Selection and Protecting Group Chemistry (e.g., Fmoc, Boc)
Lysine (B10760008) (Lys) presents a unique challenge in peptide synthesis due to its two amino groups: the alpha-amino group (α-amino) involved in peptide bond formation and the epsilon-amino group (ε-amino) on its side chain. To ensure selective peptide bond formation and prevent unwanted side reactions, both amino groups must be appropriately protected.
The two primary strategies in SPPS are Fmoc (9-fluorenylmethyloxycarbonyl) and Boc (tert-butyloxycarbonyl) chemistry.
Fmoc Chemistry: In this widely adopted approach, the α-amino group is protected by the base-labile Fmoc group, which is typically removed using a solution of piperidine (B6355638) in dimethylformamide (DMF) chempep.com. For the lysine side chain, orthogonal protecting groups are essential. Common choices include the Boc (tert-butyloxycarbonyl) group chempep.com, Alloc (allyloxycarbonyl) , Mtt (methyltrityl) , Dde (4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl) , and ivDde (1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl) peptide.comiris-biotech.dekohan.com.twsigmaaldrich-jp.comacs.org. The Boc group on the lysine side chain is acid-labile and is typically removed during the final cleavage step chempep.com. Orthogonal protecting groups like Dde or ivDde allow for selective deprotection and subsequent modification of the lysine side chain while the peptide remains attached to the resin iris-biotech.dekohan.com.twsigmaaldrich-jp.comacs.org. A novel approach involves using host-affinity molecules like 18-crown-6 (B118740) (18C6) to protect the ε-amino group of lysine in aqueous SPPS openaccesspub.org.
Boc Chemistry: In the Boc strategy, the α-amino group is protected by the acid-labile Boc group, removed by treatment with trifluoroacetic acid (TFA) peptide.com. The lysine side chain is typically protected by groups such as Z (benzyloxycarbonyl) or 2-Cl-Z (2-chlorobenzyloxycarbonyl) , which are also acid-labile and removed during cleavage peptide.com. This scheme is less orthogonal than Fmoc/tBu as both Boc and benzyl-based protecting groups are acid-labile, though with different sensitivities peptide.com.
The choice of protecting group is critical for preventing side reactions, such as branched peptide formation or racemization, and for enabling selective modifications peptide.comiris-biotech.deoutsourcedpharma.com.
| Protecting Group Strategy | α-Amino Protection | ε-Amino (Lys Side Chain) Protection | Deprotection of α-Amino | Deprotection of ε-Amino (Side Chain) | Orthogonality |
| Fmoc/tBu | Fmoc (base-labile) | Boc (acid-labile) | Piperidine/DMF | TFA | High |
| Fmoc/Dde | Fmoc (base-labile) | Dde (hydrazine-labile) | Piperidine/DMF | Hydrazine (B178648)/DMF | Very High |
| Fmoc/ivDde | Fmoc (base-labile) | ivDde (hydrazine-labile) | Piperidine/DMF | Hydrazine/DMF | Very High |
| Boc/Z | Boc (acid-labile) | Z (acid-labile) | TFA | TFA/HF | Low |
Peptide Bond Formation via Coupling Reactions
Peptide bond formation, or coupling, involves activating the carboxyl group of the incoming Fmoc-protected amino acid and reacting it with the free α-amino group of the peptide chain attached to the resin. This process is facilitated by coupling reagents. Common coupling reagents include:
Carbodiimides: Such as N,N'-diisopropylcarbodiimide (DIC) or N,N'-dicyclohexylcarbodiimide (DCC), often used in conjunction with additives like hydroxybenzotriazole (B1436442) (HOBt) or hydroxyazabenzotriazole (HOAt) to enhance efficiency and suppress racemization creative-peptides.com.
Uronium/Phosphonium Salts: Reagents like HBTU (O-benzotriazole-N,N,N',N'-tetramethyluronium hexafluorophosphate), HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), and PyBOP (Benzotriazole-1-yl-oxy-tris-pyrrolidino-phosphonium hexafluorophosphate) are highly efficient and widely used creative-peptides.com.
The choice of coupling reagent and conditions can influence reaction kinetics, yield, and the potential for side reactions, particularly with sterically hindered amino acids or sequences prone to aggregation mblintl.commdpi.comaurorium.com.
Cleavage from Resin and Side-Chain Deprotection Considerations
Upon completion of peptide chain elongation, the peptide is cleaved from the solid support, and simultaneously, the acid-labile side-chain protecting groups are removed. This is typically achieved using a strong acid cocktail, most commonly trifluoroacetic acid (TFA) acs.orgkohan.com.twthermofisher.com.
A standard cleavage cocktail often includes TFA along with scavengers. Scavengers are crucial for capturing the reactive carbocations generated during the removal of protecting groups, thereby preventing them from reattaching to sensitive amino acid residues (e.g., Trp, Tyr, Met, Cys) within the peptide acs.orgkohan.com.twthermofisher.comnih.gov. Common scavengers include:
Water: Scavenges tert-butyl cations.
Triisopropylsilane (TIS): Scavenges trityl and Pbf cations.
Ethane dithiol (EDT) or Dioxa-1,8-octanedithiol (DODT): Scavenge tert-butyl cations and reduce oxidation of Cys/Met.
Thioanisole: Aids in Pbf removal and suppresses Cys/Met oxidation.
Phenol: Protects Tyr and Trp side chains from oxidation.
A typical cleavage cocktail might consist of 95% TFA with scavengers like TIS and water acs.orgkohan.com.tw. The specific composition of the cleavage cocktail is tailored based on the peptide sequence and the protecting groups used kohan.com.twthermofisher.com.
Impurity Analysis and Mitigation in Polylysine (B1216035) Synthesis
The synthesis of polylysine sequences like H-Lys-Lys-Lys-Lys-OH can be prone to various impurities. Understanding and mitigating these is key to obtaining high-purity peptides.
Common impurities include:
Deletion Sequences: Result from incomplete coupling or deprotection steps, where one or more amino acids are missing from the chain creative-peptides.commdpi.com. This can be mitigated by repeating coupling steps or optimizing reaction conditions.
Incomplete Deprotection: Side-chain protecting groups may not be fully removed, leading to modified peptides.
Racemization: Chirality can be lost during coupling, especially with certain amino acids or coupling reagents peptide.com.
Side Reactions: Modifications of sensitive amino acid residues (e.g., oxidation of Met/Cys, alkylation of Trp/Tyr) can occur during cleavage if appropriate scavengers are not used acs.orgnih.gov.
Aggregation: Long or repetitive sequences can aggregate on the resin, hindering coupling efficiency mblintl.com.
Analysis of crude peptides typically involves High-Performance Liquid Chromatography (HPLC) to assess purity and Mass Spectrometry (MS), particularly tandem mass spectrometry (MS/MS), for sequence confirmation and identification of impurities creative-proteomics.comjove.combirmingham.ac.uknih.gov.
Mitigation strategies include using high-purity reagents, optimizing coupling times and reagent excess, employing appropriate scavengers during cleavage, and using techniques like microwave-assisted synthesis or sequential amino acid addition to reduce aggregation mblintl.comaurorium.com. Careful control over raw materials and manufacturing processes is also crucial for minimizing impurities outsourcedpharma.com.
Post-Synthetic Modification and Derivatization Approaches
Once synthesized and purified, this compound can undergo further modifications at its termini to alter its properties or introduce new functionalities.
N-Terminal and C-Terminal Functionalization
The free amino group at the N-terminus and the free carboxyl group at the C-terminus of this compound are sites for chemical modification.
N-Terminal Modifications: The N-terminal α-amino group can be functionalized through reactions such as acetylation (addition of an acetyl group) or biotinylation (attachment of biotin) lifetein.comnih.govcreative-peptides.comwikipedia.org. Acetylation can increase metabolic stability and mimic native protein structures lifetein.com. Biotinylation is a common technique for labeling, purification, and detection due to the high affinity of biotin (B1667282) for streptavidin and avidin (B1170675) nih.govcreative-peptides.comwikipedia.orgqyaobio.com. This can be achieved using activated biotin derivatives like biotin-NHS ester.
C-Terminal Modifications: The C-terminal carboxyl group can be modified to an amide (amidation) or an ester. C-terminal amidation is a prevalent post-translational modification in many peptide hormones and is crucial for their biological activity and stability nih.govdigitellinc.comnih.govformulationbio.comprotpi.chresearchgate.net. Amidation converts the negatively charged carboxyl group to a neutral amide, which can improve proteolytic resistance and receptor binding lifetein.comnih.govformulationbio.comprotpi.chjpt.com. This modification can be achieved chemically or enzymatically digitellinc.comnih.govformulationbio.comprotpi.ch. Esterification can also be performed, often for structure-activity relationship studies or to create prodrugs nih.govjpt.comrsc.org. Other modifications include conversion to aldehydes, which serve as reactive intermediates for further conjugation jpt.com.
| Modification Type | Target Terminus | Common Reagents/Methods | Impact on Peptide Properties |
| Acetylation | N-terminus | Acetic anhydride (B1165640) | Increases metabolic stability, mimics native proteins lifetein.com |
| Biotinylation | N-terminus/Lys ε-amino | Biotin-NHS, Biotin-p-nitrophenyl ester (biotin-ONp) | Enables detection, purification, immobilization via avidin/streptavidin nih.govcreative-peptides.comwikipedia.orgqyaobio.com |
| Amidation | C-terminus | Chemical methods (e.g., ammonia), Enzymatic methods | Increases stability, enhances biological activity, reduces negative charge lifetein.comnih.govdigitellinc.comformulationbio.comprotpi.chjpt.com |
| Esterification | C-terminus | Alcohols, acid catalysts | Modifies hydrophobicity, can serve as prodrugs nih.govjpt.comrsc.org |
| Aldehyde Formation | C-terminus | Various chemical methods | Reactive intermediate for further conjugation (e.g., reductive amination) jpt.com |
| pNA/Amc Conjugation | C-terminus | p-Nitrophenyl esters, 7-amino-4-methylcoumarinyl | Used in protease assays for activity and specificity studies jpt.com |
The ability to selectively functionalize the termini of this compound provides a versatile platform for creating peptides with tailored properties for diverse biological and chemical applications.
Side-Chain Chemical Modifications of Lysine Residues
The epsilon-amino group (ε-NH₂) on the side chain of each lysine residue in this compound is a primary amine, making it a versatile nucleophile for a variety of chemical reactions. These modifications can be broadly categorized based on the type of chemical transformation and the functional group introduced.
Common Modification Strategies:
Acylation: This involves the reaction of the lysine side chain's amino group with acylating agents, such as acid anhydrides or activated esters.
Acetylation: Reaction with acetic anhydride introduces an acetyl group (-COCH₃), neutralizing the positive charge of the protonated amine and increasing hydrophilicity. This modification is common and can affect protein-ligand interactions and solubility researchgate.net.
Other Acylations: Various other acyl groups can be introduced, leading to diverse changes in physicochemical properties researchgate.net.
Alkylation: This involves the addition of an alkyl group to the amino group. Reductive amination, a common method, uses aldehydes or ketones in the presence of a reducing agent (e.g., sodium cyanoborohydride) to form secondary or tertiary amines mdpi.com.
Amidation/Esterification: Lysine's amino group can react with activated carboxylic acids (e.g., NHS esters) to form amide bonds, or with activated esters to form ester bonds. This is a fundamental method for attaching various functional groups, including labels, drugs, or other biomolecules mdpi.com.
Guanidination: Treatment with reagents like o-methylisourea (B1216874) converts the primary amine of lysine into a guanidino group, similar to arginine. This modification significantly increases the positive charge and can alter peptide-protein interactions researchgate.net.
Labeling and Conjugation: The lysine side chain is an ideal site for attaching labels for detection or conjugation to other molecules.
Biotinylation: Attaching biotin via an activated ester or similar linker allows for subsequent detection or purification using avidin or streptavidin researchgate.net.
Fluorescent Labeling: Reagents like fluorescein (B123965) isothiocyanate (FITC) can react with lysine amines to introduce fluorescent properties for imaging or quantification mdpi.com.
Click Chemistry: Lysine residues can be modified with azide-containing groups (e.g., using N-ε-(3-azidobenzyloxycarbonyl)-L-lysine derivatives) to serve as handles for bioorthogonal "click" reactions, such as copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) iris-biotech.de.
Protection/Deprotection Strategies for Site-Specific Modification: In solid-phase peptide synthesis (SPPS), orthogonal protecting groups are employed to selectively modify specific lysine residues. Common protecting groups for the lysine side chain include:
Fmoc (9-fluorenylmethoxycarbonyl): Typically used for the α-amino group during chain elongation.
tBu (tert-butyl): Protects the ε-amino group and is removed by strong acid (TFA) during cleavage from the resin.
Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl) and ivDde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl): These groups are stable to piperidine (used for Fmoc removal) and TFA but can be selectively cleaved using hydrazine in DMF. This allows for site-specific modification of a particular lysine residue while others remain protected sigmaaldrich.comiris-biotech.de.
Mtt (4-methyltrityl) and Mmt (4-methoxytrityl): These trityl-based groups are acid-labile and can be removed under milder acidic conditions (e.g., 1% TFA in DCM) than those used for resin cleavage, enabling selective deprotection and modification sigmaaldrich.com.
Research Findings and Examples:
Glycinylation for Mass Spectrometry: Chemical derivatization of lysines prior to enzymatic digestion is a successful method for quantifying post-translational modifications (PTMs) like ubiquitination. Glycinylation, using Boc-glycine anhydride, labels free lysines with a single glycine (B1666218) tag, facilitating MS analysis by providing analogous tagged peptides from both modified and unmodified forms of a protein nih.gov.
Aza-Michael Addition for Site-Selective Lysine Modification: Vinylsulfonamides have been developed as reagents for highly selective modification of the ε-amino group of lysine, even in the presence of a free N-terminus. This method allows for efficient conjugation of functional moieties like fluorescent dyes or drugs to specific lysine residues in peptides and proteins rsc.org.
Guanidination of Lysine Residues: Guanidination of lysine residues using o-methylisourea hemisulfate leads to a mass increase of +42 Da per lysine residue and converts lysine to homoarginine. This reaction has been used to modify proteins like aprotinin, demonstrating successful modification of all four ε-NH₂ groups researchgate.net.
Multiple Antigenic Peptides (MAPs): Lysine serves as an ideal monomer for creating branching points in MAPs, allowing multiple copies of an epitope peptide to be attached to a core structure. This strategy utilizes the α- and ε-amino groups of lysine for branching upf.edu.
Orthogonal Protection for Complex Modifications: The Fmoc/Dde or Fmoc/ivDde strategy is widely used in SPPS to achieve site-specific modifications. For instance, it allows for the attachment of fluorescent labels, probes, or even ubiquitination mimics to specific lysine residues within a peptide sequence sigmaaldrich.comiris-biotech.de.
Data Table: Common Lysine Side-Chain Modifications
| Modification Type | Reagent Example(s) | Target Site | Resulting Functional Group | Primary Application/Effect | Citation(s) |
| Acylation | Acetic anhydride, Succinic anhydride | ε-amino group of Lys | Acetyl (-COCH₃), Succinyl (-CO(CH₂)₂COOH) | Neutralizes positive charge, alters hydrophilicity, modifies surface charge. | researchgate.net |
| Amidation | NHS-esters (e.g., NHS-Biotin, NHS-Fluorescein) | ε-amino group of Lys | Amide bond (-NH-CO-) | Conjugation of labels (biotin, fluorophores), drugs, or other molecules. | mdpi.com |
| Reductive Amination | Aldehydes/Ketones + NaBH₃CN | ε-amino group of Lys | Secondary/Tertiary amine (-NH-R, -NR₂-) | Introduction of alkyl groups, modification of charge and steric properties. | mdpi.com |
| Guanidination | o-methylisourea hemisulfate | ε-amino group of Lys | Guanidino group (-NH-C(=NH)NH₂) | Increases positive charge, mimics arginine. | researchgate.net |
| Click Chemistry | Azide-containing Fmoc-Lys derivatives (e.g., N⁶-Z(3-N₃)-OH) | ε-amino group of Lys | Azide (B81097) moiety (-N₃) | Bioorthogonal ligation handle for CuAAC or SPAAC reactions. | iris-biotech.de |
| Site-Specific Protection/Deprotection | Fmoc-Lys(Dde)-OH, Fmoc-Lys(ivDde)-OH, Fmoc-Lys(Mtt)-OH | ε-amino group of Lys (selectively) | Protected ε-amino group, then deprotected for modification | Enables modification of specific lysine residues in complex synthesis strategies. | sigmaaldrich.comiris-biotech.de |
The this compound peptide, a sequence composed of four lysine residues, presents multiple reactive sites for chemical modification. The primary target for these modifications is the epsilon-amino group (ε-NH₂) located on the side chain of each lysine residue. This primary amine acts as a potent nucleophile, enabling a wide array of chemical transformations that can alter the peptide's physicochemical properties, introduce functional labels, or facilitate conjugation to other molecules.
Key Modification Strategies and Research Findings:
The epsilon-amino group of lysine is amenable to several well-established chemical reactions, which can be broadly categorized as follows:
Acylation: This class of reactions involves the introduction of an acyl group onto the lysine side chain's amino group.
Acetylation: Treatment with acetic anhydride neutralizes the positive charge of the protonated lysine side chain by forming an amide bond, thereby increasing the peptide's hydrophilicity and potentially influencing its interactions with biological targets researchgate.net.
Other Acylations: A variety of other acylating agents can be employed to introduce different functional groups, leading to tailored modifications in hydrophilicity, charge, and steric bulk researchgate.net.
Alkylation: Alkylation reactions modify the amino group by adding an alkyl chain. A common method is reductive amination, where an aldehyde or ketone reacts with the amine in the presence of a reducing agent (e.g., sodium cyanoborohydride) to form a secondary or tertiary amine mdpi.com.
Amidation and Esterification: The epsilon-amino group can readily react with activated carboxylic acids (e.g., N-hydroxysuccinimide esters) to form stable amide bonds. This is a fundamental strategy for conjugating various moieties, including fluorescent dyes, biotin, or therapeutic agents, to the peptide mdpi.com.
Guanidination: This modification converts the lysine side chain's amino group into a guanidino group, chemically resembling arginine. Reagents such as o-methylisourea hemisulfate are used for this transformation, which substantially increases the positive charge of the residue researchgate.net.
Labeling and Bioconjugation: The lysine side chain is a prime site for attaching reporter molecules or functional tags.
Biotinylation: Biotin can be covalently attached via its activated ester to the lysine amino group, enabling subsequent detection or purification using avidin or streptavidin systems researchgate.net.
Fluorescent Labeling: Reagents like fluorescein isothiocyanate (FITC) react with lysine residues to impart fluorescence, facilitating tracking and quantification in biological assays mdpi.com.
Click Chemistry Handles: Lysine derivatives incorporating azide moieties (e.g., N-ε-(3-azidobenzyloxycarbonyl)-L-lysine) can be incorporated into the peptide sequence. These azide groups serve as specific handles for bioorthogonal "click" reactions, such as copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), allowing for precise conjugation of alkyne-functionalized molecules iris-biotech.de.
Site-Selective Modification via Orthogonal Protection: In solid-phase peptide synthesis (SPPS), achieving site-specific modification of individual lysine residues requires the use of orthogonal protecting groups.
Fmoc/Dde or Fmoc/ivDde Strategy: The Fmoc group is typically used for α-amino protection, while Dde or ivDde groups protect the ε-amino group of specific lysines. These groups are stable to the conditions used for Fmoc removal (piperidine) and final peptide cleavage (TFA) but can be selectively removed using hydrazine. This selective deprotection allows for the introduction of specific modifications at designated lysine positions within the peptide chain sigmaaldrich.comiris-biotech.de.
Trityl-Based Protecting Groups (Mtt, Mmt): Groups like Mtt and Mmt are acid-labile and can be removed under milder acidic conditions than those required for resin cleavage. This property allows for selective deprotection and subsequent modification of specific lysine residues during or after peptide synthesis sigmaaldrich.com.
Illustrative Research Findings:
Quantification via Glycinylation: Chemical derivatization of lysine residues prior to enzymatic digestion has been employed for the quantitative analysis of post-translational modifications (PTMs) like ubiquitination. Glycinylation, for instance, labels free lysines with a glycine tag, enabling mass spectrometry-based quantification by providing comparable peptide masses from both modified and unmodified states nih.gov.
Selective Lysine Functionalization: Methods such as aza-Michael addition using vinylsulfonamides have been developed for highly selective modification of lysine's ε-amino group, even when an N-terminal amine is present. This approach facilitates the attachment of fluorescent labels or drugs to specific lysine sites in peptides and proteins rsc.org.
Multiple Antigenic Peptides (MAPs): Lysine residues are foundational in the synthesis of MAPs, where their α- and ε-amino groups are utilized to create branching points for attaching multiple copies of an epitope peptide, thereby increasing immunogenicity upf.edu.
Data Table: Common Lysine Side-Chain Modifications
| Modification Type | Representative Reagents | Target Site | Resulting Chemical Feature | Primary Application/Effect | Relevant Citations |
| Acylation | Acetic anhydride, Succinic anhydride | ε-amino group of Lys | Acetyl (-COCH₃), Succinyl (-CO(CH₂)₂COOH) | Neutralizes positive charge, alters hydrophilicity, modifies peptide surface charge. | researchgate.net |
| Amidation/Esterification | NHS-esters (e.g., NHS-Biotin, NHS-FITC) | ε-amino group of Lys | Amide (-NH-CO-) or Ester (-NH-CO-) bond | Conjugation of labels (biotin, fluorophores), drugs, or other functional moieties. | mdpi.com |
| Reductive Amination | Aldehydes/Ketones + NaBH₃CN | ε-amino group of Lys | Secondary/Tertiary amine (-NH-R, -NR₂-) | Introduction of alkyl groups, modification of charge and steric properties. | mdpi.com |
| Guanidination | o-methylisourea hemisulfate | ε-amino group of Lys | Guanidino group (-NH-C(=NH)NH₂) | Increases positive charge, mimics arginine residue properties. | researchgate.net |
| Click Chemistry Handle | Azide-containing Fmoc-Lys derivatives (e.g., N⁶-Z(3-N₃)-OH) | ε-amino group of Lys | Azide moiety (-N₃) | Serves as a bioorthogonal handle for conjugation via CuAAC or SPAAC reactions. | iris-biotech.de |
| Site-Specific Protection | Fmoc-Lys(Dde)-OH, Fmoc-Lys(ivDde)-OH, Fmoc-Lys(Mtt)-OH | ε-amino group of Lys | Orthogonally protected amine | Enables selective deprotection and modification of specific lysine residues during complex peptide synthesis. | sigmaaldrich.comiris-biotech.de |
The selection of a specific modification strategy for this compound depends on the intended application and the desired chemical outcome. Careful consideration of reaction conditions, particularly pH, is often critical for achieving selectivity, especially when distinguishing between the N-terminal α-amino group and the multiple lysine ε-amino groups mdpi.com.
Structural Elucidation and Conformational Dynamics of H Lys Lys Lys Lys Oh
Secondary Structure Propensities and Conformational States
The conformational landscape of H-Lys-Lys-Lys-Lys-OH in solution is predominantly characterized by a disordered state, lacking a stable, well-defined secondary structure. The electrostatic repulsion between the positively charged lysine (B10760008) side chains at neutral and acidic pH, coupled with the inherent flexibility of the polypeptide backbone, disfavors the formation of compact, ordered structures like α-helices or extensive β-sheets.
While this compound does not spontaneously form stable β-sheets in dilute aqueous solution, it exhibits a propensity for extended conformations, which are precursors to β-sheet structures. The peptide backbone can adopt dihedral angles consistent with a β-strand conformation, but the lack of stabilizing inter-strand hydrogen bonds prevents the formation of a stable sheet structure. In specific environments, such as in the presence of certain counter-ions or at interfaces, the propensity to adopt a more ordered, sheet-like structure may be enhanced.
Computational studies and molecular dynamics simulations of short peptides provide insights into the accessible conformational states. For this compound, these simulations typically reveal a broad distribution of backbone dihedral angles, with a significant population in the extended region of the Ramachandran plot.
Table 1: Representative Backbone Dihedral Angles for Extended Conformations
| Residue | φ (phi) Angle Range | ψ (psi) Angle Range | Conformation |
|---|---|---|---|
| Lys1 | -150° to -90° | +90° to +150° | Extended |
| Lys2 | -150° to -90° | +90° to +150° | Extended |
| Lys3 | -150° to -90° | +90° to +150° | Extended |
| Lys4 | -150° to -90° | +90° to +150° | Extended |
Note: These values represent a typical range for extended conformations and can fluctuate based on the specific solution conditions and simulation parameters.
The lysine residues play a crucial role in dictating the conformational preferences and stability of the polypeptide. The primary factors are:
Electrostatic Repulsion: At physiological pH, the ε-amino group of the lysine side chains is protonated, resulting in a net positive charge. The repulsion between these charges prevents the polypeptide chain from folding into a compact structure.
Solvation: The charged amino groups are well-solvated by water molecules, which further stabilizes the extended, random coil conformation over folded states.
These properties generally mean that lysine-rich sequences act as "structure breakers" within larger proteins, often found in flexible loop regions on the protein surface.
Solution-State Conformation Studies
Experimental studies on short oligo-lysine peptides, including those of similar length to this compound, consistently indicate a predominantly random coil conformation in aqueous solution. This is in line with the theoretical understanding of the effects of charge repulsion and conformational entropy. The conformation can be influenced by environmental factors such as pH, temperature, and the presence of salts or organic solvents. For instance, at high pH where the lysine side chains are deprotonated and neutral, the electrostatic repulsion is diminished, which could allow for the formation of more compact or aggregated structures.
Solvent Effects on Peptide Conformation and Dynamics
The surrounding solvent environment plays a pivotal role in dictating the three-dimensional structure and dynamic behavior of peptides. For this compound, a tetrapeptide composed of four L-lysine residues, the polarity, hydrogen-bonding capacity, and dielectric constant of the solvent are critical factors that modulate its conformational landscape. The positively charged side chains of the lysine residues are particularly sensitive to the solvent, leading to significant structural alterations in response to changes in the local environment. Research on poly-L-lysine (PLL), a longer polymer of lysine, provides significant insights into the solvent-induced conformational transitions that are also relevant to its shorter oligomer, tetra-L-lysine.
In aqueous solutions at or below neutral pH, the lysine side chains are protonated and positively charged. This leads to strong electrostatic repulsion between the adjacent residues, which prevents the formation of compact, ordered secondary structures like α-helices or β-sheets. Consequently, in water, this compound is expected to exist predominantly in a disordered, random coil conformation. This extended structure maximizes the separation between the charged groups, minimizing intramolecular repulsion.
Conversely, non-aqueous solvents can induce the formation of defined secondary structures. Organic solvents, particularly those that are less polar than water and have a lower dielectric constant, can shield the electrostatic repulsion between the lysine side chains. This allows for the formation of intramolecular hydrogen bonds, which are the hallmark of stable secondary structures.
For instance, in solvents like 2,2,2-trifluoroethanol (B45653) (TFE), poly-L-lysine is known to adopt a significant α-helical conformation. nih.govacs.org TFE is a well-known helix-inducing solvent that promotes the formation of intramolecular hydrogen bonds at the expense of peptide-solvent hydrogen bonds. Similarly, dimethyl sulfoxide (B87167) (DMSO) has been shown to facilitate a uniform α-helical structure in PLL. nih.gov The presence of alcohols such as methanol (B129727) and ethanol (B145695) can also induce conformational changes. Studies on PLL have shown that these alcohols can lead to the formation of β-sheet structures at low concentrations, and a transition to α-helical structures at higher concentrations.
The conformational flexibility of this compound in different solvents is a key aspect of its behavior and potential interactions with other molecules. The ability to transition from a disordered state in water to a more structured conformation in less polar environments is a characteristic feature of many biologically active peptides. This solvent-dependent conformational plasticity is crucial for processes such as receptor binding and membrane translocation, where the peptide may encounter different microenvironments.
The following table summarizes the expected predominant conformations of lysine-containing peptides in various solvents, based on studies of poly-L-lysine.
| Solvent | Predominant Conformation | Key Observations |
|---|---|---|
| Water (Low/Neutral pH) | Random Coil / Disordered | Electrostatic repulsion between positively charged lysine side chains prevents folding. nih.gov |
| 2,2,2-Trifluoroethanol (TFE) | α-Helix | TFE promotes the formation of intramolecular hydrogen bonds, leading to a helical structure. nih.govacs.org |
| Dimethyl Sulfoxide (DMSO) | α-Helix | DMSO facilitates a uniform α-helical conformation. nih.gov |
| Ethylene Glycol | Polyproline II (PII) Helix | Studies on poly-L-lysine have shown the formation of a PII helical structure. nih.gov |
| Methanol/Ethanol (Low Conc.) | β-Sheet | Low concentrations of short-chain alcohols can induce β-sheet formation in poly-L-lysine. |
| Methanol/Ethanol (High Conc.) | α-Helix | Higher concentrations of these alcohols can favor a transition to an α-helical structure. |
Molecular Interactions and Biomolecular Recognition Mechanisms of H Lys Lys Lys Lys Oh
Electrostatic Interactions with Charged Biomolecules
The high positive charge density of tetralysine (B1681290) makes it highly susceptible to electrostatic interactions with negatively charged biomolecules. These interactions are a primary driver for its binding to nucleic acids, phospholipid membranes, and other polyanionic macromolecules.
Tetralysine, like other lysine-rich peptides, demonstrates a strong affinity for nucleic acids such as DNA and RNA. The positively charged amino groups on the lysine (B10760008) side chains electrostatically interact with the negatively charged phosphate (B84403) backbone of DNA and RNA molecules cymitquimica.comresearchgate.netacs.org. This interaction is critical for DNA condensation and can be leveraged in applications like gene delivery ontosight.ai. Studies on similar polycationic peptides indicate that the charge density and length of the peptide significantly influence its binding affinity and the way it interacts with nucleic acids researchgate.netnih.gov. The electrostatic attraction between the positively charged lysine residues and the negatively charged nucleic acid backbone is the principal force driving this association researchgate.netacs.org.
The cationic nature of tetralysine also facilitates its association with phospholipid membranes and lipid bilayers. These biological membranes typically carry a net negative charge due to the presence of anionic lipids, such as phosphatidylglycerol symbiosisonlinepublishing.comnih.gov. Tetralysine's positive charges engage in electrostatic interactions with these anionic headgroups, leading to membrane binding nih.govasm.orgescholarship.org. Such interactions can influence membrane structure and dynamics, and in the context of antimicrobial peptides, can lead to membrane disruption nih.govnih.govplos.orgoup.comucl.ac.uk. For instance, longer polylysine (B1216035) peptides have been shown to induce domain formation in lipid bilayers, while shorter ones like pentalysine (B1679285) exhibit weaker electrostatic interactions with the membrane surface tandfonline.com. The interaction of cationic peptides with membranes is often driven by a balance of electrostatic and hydrophobic forces escholarship.orgmdpi.com.
Beyond nucleic acids and membranes, tetralysine can interact with other polyionic macromolecules. Its polycationic character allows it to form complexes with polyanionic molecules through electrostatic attractions. This is exemplified by its interaction with polyanionic proteins, where electrostatic forces play a significant role in complex formation rsc.orgnih.gov. For example, poly-L-lysine has been shown to induce phase separation with negatively charged intrinsically disordered proteins (IDPs) via electrostatic interactions, serving as a model for membrane-less organelles rsc.org. Similarly, poly-L-lysine has been used in hydrogel formulations, where its charge interactions with polymers like dextran (B179266) can influence the hydrogel's mechanical properties and stability nih.gov.
Hydrogen Bonding Networks
Lysine residues are capable of participating in hydrogen bonding, acting as both donors and acceptors. The ε-amino group of lysine can form hydrogen bonds with electronegative atoms like oxygen and nitrogen, often found in the polar side chains of other amino acids or in the backbone of macromolecules russelllab.orgvaia.compnas.org. In peptides, lysine side chains can form intramolecular hydrogen bonds, influencing peptide conformation and stability rsc.org. While the primary mode of interaction for tetralysine is electrostatic, hydrogen bonding can contribute to the specificity and strength of its interactions with biomolecular targets, particularly in conjunction with electrostatic forces russelllab.orgvaia.compnas.org. For instance, the positively charged amine group of lysine can form hydrogen bonds with negatively charged non-protein atoms, such as carboxylate groups russelllab.org.
Specific Peptide-Protein Interactions
Tetralysine can engage in specific interactions with proteins, mediated by a combination of electrostatic attraction, hydrogen bonding, and potentially other forces depending on the protein's surface chemistry.
The lysine residues within tetralysine, like lysine residues in general, are susceptible to post-translational modifications (PTMs), most notably acetylation russelllab.orgplos.orgnih.govacs.orgfrontiersin.orgpeerj.com. Lysine acetylation involves the addition of an acetyl group to the ε-amino group of the lysine side chain. This modification neutralizes the positive charge of lysine, converting it into an uncharged amide group nih.govacs.org. This charge neutralization significantly alters the electrostatic interactions of the peptide. For example, lysine acetylation in histone proteins weakens their binding to DNA by reducing the electrostatic attraction between the positively charged histones and the negatively charged DNA backbone nih.govacs.orgfrontiersin.org.
In the context of peptide-protein interactions, acetylation of lysine can change the nature of the interaction. For instance, it can convert a cation-π interaction (between a positively charged lysine and an aromatic ring) into an amide-π interaction (between the acetylated lysine's amide group and the aromatic ring) nih.govacs.orgacs.org. Studies have shown that this amide-π interaction can be energetically competitive with cation-π interactions, maintaining binding affinity despite the loss of charge nih.govacs.orgacs.org. This highlights how PTMs like acetylation can modulate peptide-protein recognition by altering the chemical properties of the amino acid side chains. Research into the effects of lysine acetylation on peptide binding to nucleic acids has shown that acetylation can reduce binding affinity, for example, by 8-fold in the case of the Tat peptide binding to TAR RNA plos.org.
Enzyme-Peptide Substrate Recognition and Catalysis
Enzymes recognize and bind specific substrates through their active sites, which are precisely shaped to accommodate the target molecule, thereby facilitating a catalytic reaction savemyexams.combiologynotes.inlibretexts.org. Lysine residues, with their positively charged ε-amino groups at physiological pH, play a critical role in these recognition events due to their capacity for strong electrostatic interactions biologynotes.inacs.org.
Mechanisms of Recognition and Catalysis: The multiple lysine residues in tetralysine contribute to its potential as a substrate or recognition motif for various enzymes. For instance, enzymes like microbial transglutaminases (mTGases) are known to catalyze transamidation reactions involving lysine residues, forming isopeptide bonds researchgate.net. Short peptides rich in lysine are recognized as effective co-substrates by mTGase researchgate.net. While specific catalytic mechanisms for tetralysine are not extensively detailed in the provided literature, the general principles of enzyme-lysine interaction apply. The positively charged side chains of lysine can engage in electrostatic binding with negatively charged residues within an enzyme's active site, facilitating substrate positioning for catalysis acs.org. Furthermore, specific lysine residues within enzyme structures have been identified as crucial for substrate recognition and catalysis, such as in L-Lys α-Oxidase where lysine's amino and carboxyl groups interact with enzyme residues to correctly position the substrate acs.org, and in Alg1 where lysine residues form salt bridges to attract substrates into the catalytic pocket biorxiv.org.
Research has shown that enzymes like CARM1 can be influenced by lysine modifications, such as acetylation. Acetylation of a lysine residue can alter binding affinity and potentially impact the catalytic activity by affecting the microenvironment of catalytic residues nih.gov. Although tetralysine itself is not explicitly studied in these contexts, the presence of multiple lysine residues suggests it could be a target for enzymes that interact with or modify lysine residues, such as those involved in protein modification or degradation pathways.
Specificity and Selectivity in Molecular Recognition
The molecular recognition of tetralysine is predominantly governed by its high positive charge density, arising from the four protonated lysine side chains. This characteristic makes it highly selective for negatively charged or complementary binding sites.
Factors Influencing Specificity and Selectivity: The high positive charge of tetralysine drives strong electrostatic interactions with anionic species, which is a primary determinant of its recognition by biomolecules openaccesspub.orgbeilstein-journals.orgmdpi.com. These interactions are fundamental for initial binding and orientation. Beyond electrostatics, hydrogen bonding and cation-π interactions further refine the specificity of recognition. The ε-amino groups of lysine can form hydrogen bonds with acceptor atoms on a binding partner, while the positively charged side chains can engage in cation-π interactions with aromatic residues, enhancing binding affinity and selectivity openaccesspub.orgbeilstein-journals.orgmdpi.com.
Synthetic receptors, such as cucurbit[n]urils, have demonstrated remarkable affinity and selectivity for lysine-containing peptides. For example, cucurbit mdpi.comuril (Q8) exhibits significant binding to peptides containing lysine residues, with binding affinities (Ka) measured in the order of 10⁵ M⁻¹ for peptides such as H-Gly-Gly-Lys-Lys-Gly-Gly-Tyr-OH rsc.org. This indicates a strong interaction driven by the complementarity of the receptor's cavity and the peptide's charged lysine residues.
Data Table 1: Binding Affinities of Cucurbit mdpi.comuril (Q8) to Lysine-Containing Peptides
| Peptide Sequence | Binding Affinity (Ka) | Reference |
|---|
Furthermore, selectivity can extend to stereochemical recognition. A binaphthyl-based probe has shown specific recognition of L-Lysine over D-Lysine, evidenced by a distinct enantiomeric fluorescence enhancement ratio of 31.27, suggesting that the precise three-dimensional arrangement of lysine residues in tetralysine could be recognized with high stereochemical specificity by certain molecular partners mdpi.com.
Data Table 2: Enantioselective Recognition of Lysine by a Binaphthyl-based Probe
| Analyte | Recognition Metric | Receptor | Reference |
|---|
Enzymes also exhibit high specificity, with active site architectures designed to interact with specific amino acid sequences and conformations. For tetralysine, the enzyme's active site would need to accommodate the cluster of four positively charged lysine residues, likely through complementary anionic or aromatic residues. This precise complementarity dictates whether tetralysine is recognized as a substrate, inhibitor, or other functional ligand.
Self Assembly and Supramolecular Architectures of H Lys Lys Lys Lys Oh
Principles of Oligopeptide Self-Organization
The self-assembly of short peptides is a spontaneous process driven by the tendency of molecules to arrange themselves into thermodynamically stable, ordered aggregates. ub.edu For H-Lys-Lys-Lys-Lys-OH, its highly cationic nature at physiological pH plays a pivotal role in its self-organization.
The formation of supramolecular structures from this compound monomers is directed by a combination of non-covalent forces:
Ionic Interactions: As a polycationic molecule with four primary amine groups in its side chains, this compound experiences strong electrostatic repulsive forces at neutral or acidic pH. However, in the presence of counterions or upon changes in pH that neutralize some of the charges, attractive ionic interactions can contribute to the stabilization of the assembled structure.
Hydrophobic Effects: Although lysine (B10760008) is a hydrophilic amino acid, the aliphatic portion of its side chain can participate in hydrophobic interactions. These interactions are a primary driving force for the sequestration of nonpolar groups away from water, leading to the formation of a hydrophobic core in the self-assembled architecture. mdpi.com
Hydrogen Bonding: The peptide backbone of this compound contains amide and carbonyl groups that are capable of forming intermolecular hydrogen bonds. These directional interactions are crucial in establishing regular secondary structures, such as β-sheets, which often serve as the foundational motifs for the formation of larger assemblies. rsc.org
π–π Stacking: While this compound itself lacks aromatic rings, it is a crucial concept in peptide self-assembly. For peptides containing aromatic residues, the stacking of these rings provides a significant stabilizing force. In the case of modified or co-assembled systems involving this compound, this interaction could be introduced to further direct the assembly process.
The interplay of these forces is complex and highly dependent on the specific conditions of the system.
The self-assembly of this compound is a hierarchical process that begins at the molecular level and progresses to the formation of macroscopic structures. This process can be conceptualized in the following stages:
Monomer Conformation: Individual this compound molecules in solution adopt various conformations.
Secondary Structure Formation: Under appropriate conditions, monomers associate through intermolecular hydrogen bonds to form secondary structures, most commonly β-sheets.
Protofilament Assembly: These initial secondary structures then laterally associate to form elongated protofilaments.
Fibril and Fiber Formation: Protofilaments can twist, stack, or bundle together to form higher-order structures such as nanofibers, fibrils, and eventually, larger fibers. This hierarchical organization results in materials with distinct structural and mechanical properties.
Morphology of Self-Assembled Structures
The morphology of the supramolecular architectures formed by this compound can vary significantly depending on the assembly conditions. Common morphologies observed for short, self-assembling peptides include nanofibers, fibrils, rods, and nanoparticle architectures.
Theoretical models and experimental observations of similar short peptides suggest that this compound is likely to form elongated, high-aspect-ratio nanostructures. The formation of these structures is typically driven by the directional nature of hydrogen bonding within β-sheets, which promotes one-dimensional growth. The resulting nanofibers and fibrils can further associate to form larger bundles or rod-like structures. The dimensions of these structures, such as their width and length, are influenced by factors like peptide concentration and the kinetics of assembly.
| Morphology | Typical Width (nm) | Typical Length (µm) | Primary Driving Force |
|---|---|---|---|
| Nanofibers | 5 - 15 | 0.5 - 10 | β-sheet formation via H-bonding |
| Fibrils | 10 - 50 | 1 - 50 | Lateral association of nanofibers |
| Rods | > 50 | > 10 | Bundling of fibrils |
In addition to fibrillar structures, this compound can also form spherical or irregular nanoparticle architectures. The formation of nanoparticles is often favored under conditions that disrupt the directional growth of fibrils, such as rapid changes in pH or high ionic strength, which can lead to more isotropic aggregation. These nanoparticle structures may represent kinetically trapped intermediates or thermodynamically stable endpoints of the self-assembly process under specific conditions. Molecular dynamics simulations of short peptides have shown that initial aggregation can lead to the formation of discrete nanospheres which may later fuse into larger structures. nih.gov
Modulation of Self-Assembly by Environmental Cues
The self-assembly of this compound is highly sensitive to changes in its environment, particularly pH and ionic strength. These factors can be used to control the initiation, morphology, and stability of the resulting supramolecular structures.
pH: The pH of the solution has a profound effect on the ionization state of the lysine side chains. rsc.org At low pH, the primary amine groups are protonated, resulting in a high positive charge density and strong electrostatic repulsion between the peptide molecules, which can inhibit self-assembly. mdpi.com As the pH increases towards the pKa of the lysine side chain (around 10.5), the amine groups begin to deprotonate, reducing the electrostatic repulsion and allowing other attractive forces, such as hydrophobic interactions and hydrogen bonding, to dominate and drive self-assembly. mdpi.comnih.gov This pH-dependent behavior can be exploited to trigger the formation or disassembly of supramolecular structures in a controlled manner. nih.gov
Ionic Strength: The ionic strength of the solution, controlled by the concentration of dissolved salts, also plays a critical role in modulating self-assembly. The addition of salt can screen the electrostatic repulsions between the positively charged lysine side chains, thereby promoting aggregation. mdpi.comnih.gov However, very high salt concentrations can also disrupt the hydrogen bonding network necessary for the formation of ordered structures, leading to amorphous aggregation instead of well-defined fibrils. The type of salt can also have an effect, as different ions will have varying abilities to screen charges and interact with the peptide.
| Environmental Cue | Effect on Intermolecular Forces | Expected Impact on Self-Assembly |
|---|---|---|
| Low pH (e.g., pH 3) | Increased electrostatic repulsion | Inhibition of assembly, favors monomeric state |
| Neutral pH (e.g., pH 7) | Significant electrostatic repulsion | Assembly may be limited or require higher concentrations |
| High pH (e.g., pH 10) | Reduced electrostatic repulsion | Promotion of self-assembly into ordered structures |
| Low Ionic Strength | Dominant electrostatic repulsion | Inhibition of assembly |
| Moderate Ionic Strength | Screening of electrostatic repulsion | Promotion of ordered self-assembly |
| High Ionic Strength | Disruption of H-bonding and hydrophobic interactions | May lead to amorphous aggregation |
Kinetic and Thermodynamic Aspects of Assembly Processes
The self-assembly of this compound into supramolecular architectures is governed by a complex interplay of kinetic and thermodynamic factors. This process, driven by non-covalent interactions, leads to the spontaneous organization of individual tetralysine (B1681290) molecules into ordered structures. The final architecture is determined by the thermodynamic favorability of the assembled state and the kinetic pathways available for its formation.
The self-assembly of peptides is fundamentally a thermodynamically driven process, seeking a minimum in the free energy of the system. rsc.orgsemanticscholar.orgresearchgate.net This is achieved through the synergistic effect of various non-covalent interactions, including hydrogen bonding between the peptide backbones, electrostatic interactions involving the charged lysine side chains, and van der Waals forces. rsc.orgsemanticscholar.orgresearchgate.net The formation of ordered nanostructures is a hallmark of this process, indicating a transition to a more stable energetic state. rsc.org
However, the pathway to this thermodynamically stable state is dictated by the kinetics of the assembly process. rsc.orgsemanticscholar.orgresearchgate.net It is not uncommon for self-assembling systems to become trapped in kinetically stable, metastable states rather than reaching the global thermodynamic minimum. researchgate.net This means that the final structure can be highly dependent on the assembly conditions, such as temperature, concentration, and the solvent environment. researchgate.net
Kinetic analysis of peptide self-assembly often reveals complex mechanisms, sometimes involving nucleation-dependent polymerization. nih.govnih.govresearchgate.net This process typically involves a lag phase, where initial nuclei are formed, followed by a rapid elongation phase where these nuclei grow into larger fibrils or other structures. researchgate.net The rate of this process can be influenced by factors such as peptide concentration and temperature. researchgate.net
Computational Modeling and Simulation Studies of H Lys Lys Lys Lys Oh
Molecular Dynamics Simulations for Conformational Sampling
Molecular Dynamics (MD) simulations are a cornerstone for exploring the conformational space of peptides. By integrating Newton's laws of motion, MD tracks the trajectory of atoms over time, revealing how peptides like H-Lys-Lys-Lys-Lys-OH can adopt various three-dimensional structures core.ac.uk. Enhanced sampling techniques, such as metadynamics, are often employed to overcome energy barriers and efficiently sample diverse conformational states, including different helical structures (e.g., α-helix, polyproline II helix) and extended conformations core.ac.ukpitt.edunih.gov.
Studies on longer polylysine (B1216035) chains have demonstrated that the presence of ions and variations in solution conditions can significantly influence conformational preferences, stabilizing or destabilizing specific secondary structures pitt.eduresearchgate.net. For instance, perchlorate (B79767) ions have been shown to stabilize α-helical conformations in polylysine by reducing backbone hydration, whereas chloride ions have a negligible effect pitt.edu. While specific MD studies on the tetra-lysine this compound are less documented in the general literature, the principles derived from polylysine simulations are directly applicable. The inherent positive charges of the lysine (B10760008) residues are expected to play a dominant role in dictating the peptide's flexibility and preferred conformations, potentially leading to extended or helical structures depending on the local environment and counterion screening.
Table 6.1.1: Summary of Molecular Dynamics Simulation Findings for Polylysine-like Peptides
| Simulation Technique | Peptide Studied (Example) | Key Findings on Conformation | Influencing Factors | Reference |
| Molecular Dynamics (MD) | Poly-L-lysine (PLL) | Explores conformational space, reveals free-energy landscapes | Ion type (ClO₄⁻ vs Cl⁻), salt concentration, hydration | core.ac.ukpitt.edu |
| Metadynamics MD | Poly-L-lysine (PLL) | Samples conformational space efficiently, identifies stable states | Biasing potentials, collective variables (e.g., RMSD) | core.ac.uk |
| MD | Poly-L-lysine (PLL) | Conformation depends on pH, temperature, ionic strength | pH, temperature, ionic strength, solvent type | researchgate.net |
| Discrete Path Sampling | Cyclic tetra-α/β-peptides | Identifies stable isomers and interconversion barriers | Side chain steric bulk, cis/trans peptide bonds | acs.org |
Electrostatic Potential Calculations and Charge Distribution Analysis
The electrostatic properties of this compound are primarily determined by the four lysine residues. At physiological pH, the ε-amino group of each lysine side chain is protonated, resulting in a net positive charge for each residue libretexts.orgnih.gov. Computational methods, including those based on quantum mechanics and electrostatic potential mapping, are crucial for visualizing and quantifying this charge distribution nih.govarxiv.org.
These calculations reveal how the positive charges are distributed across the peptide, influencing its interactions with other charged molecules, surfaces, or solvent. The electrostatic potential around the peptide can be mapped to identify regions of high positive potential, which are critical for binding to negatively charged species arxiv.org. The specific arrangement and accessibility of these charges are highly sensitive to the peptide's conformation and the surrounding pH, which affects the protonation state of the amino groups libretexts.orgarxiv.org. For this compound, this means a strong, localized positive charge distribution that is conformationally dependent.
Table 6.2.1: Electrostatic Properties and pH Dependence
| Property/Method | Description | Relevance to this compound | Reference |
| pKa of Lysine | ~10.53 (side chain amine) | Determines protonation state at different pH values | libretexts.orgphyschemres.org |
| Charge State | Positively charged at pH < ~10.5 | Net positive charge, influencing electrostatic interactions | libretexts.orgnih.gov |
| Electrostatic Potential Mapping | Visualization of charge distribution | Identifies regions of high positive potential for binding | nih.govarxiv.org |
| Multipole Moments | Quantifies charge distribution (total charge, dipole, quadrupole) | Describes the overall electrostatic field and its orientation | arxiv.org |
| pH Influence | Alters protonation state of amine groups | Modulates net charge and electrostatic interaction strength | libretexts.orgarxiv.org |
Quantum Mechanical Approaches for Intermolecular Interactions
Quantum Mechanical (QM) methods, such as Density Functional Theory (DFT) or ab initio calculations, offer high accuracy in describing electronic structures and predicting the nature and strength of intermolecular interactions. For this compound, QM can elucidate specific interactions like hydrogen bonds between the peptide backbone and side chains, or electrostatic interactions with solvent molecules and other solutes physchemres.orgcuni.cz.
These calculations can provide precise binding energies and detailed descriptions of interaction geometries, which are essential for understanding how the charged lysine side chains engage with other molecules. For instance, QM calculations can be used to determine the partial charges on atoms, which are then used to parameterize force fields for larger-scale molecular dynamics simulations nih.gov. Studies involving lysine and surfaces have utilized semiempirical QM to understand adsorption mechanisms, highlighting the strong interaction of protonated amino groups with hydroxylated surfaces acs.org. QM is also employed in hybrid QM/MM (Quantum Mechanics/Molecular Mechanics) approaches to accurately model specific reactive sites or highly polarizable regions within a larger system, such as the effect of lysine methylation on protein-protein binding nih.gov.
Table 6.3.1: Applications of Quantum Mechanical Approaches for Peptide Interactions
| QM Approach/Method | Interaction Studied | Key Findings/Applications | Relevance to this compound | Reference |
| DFT/Ab Initio QM | Hydrogen bonds, Electrostatic interactions | High accuracy in predicting interaction energies and geometries | Detailed analysis of charge-driven interactions | physchemres.orgcuni.cz |
| QM for Force Field Parameterization | Atomic partial charges | Parameterization of molecular mechanics force fields | Essential for accurate MD simulations of the peptide | nih.gov |
| Semiempirical QM | Peptide-surface interactions | Adsorption mechanisms, interaction strength | Understanding binding to charged or functionalized surfaces | acs.org |
| QM/MM | Lysine methylation effects on protein binding | Energetic analysis of modifications | Can be adapted to study specific modifications or interactions | nih.gov |
Coarse-Grained Models for Self-Assembly Prediction
Coarse-Grained (CG) modeling represents a powerful strategy for simulating the behavior of large molecular assemblies or systems over longer timescales than atomistic simulations permit researchgate.net. In CG models, groups of atoms are represented as single "beads," significantly reducing the computational cost while retaining essential physical properties. This approach is particularly useful for studying phenomena like self-assembly, aggregation, and phase separation researchgate.netnih.govnih.govmdpi.com.
For peptides like this compound, CG models can be employed to predict how they might aggregate in solution or at interfaces, driven by their strong electrostatic interactions. Studies on poly(L-lysine) dendrimers, which share the lysine motif, have utilized CG models (e.g., MARTINI force field) to investigate their self-assembly behavior and interactions with other molecules researchgate.netnih.gov. The high charge density of this compound suggests that it could form ordered structures or aggregates, particularly in the presence of counterions or under specific pH conditions, which CG simulations can effectively model. These models can capture emergent properties arising from collective interactions, such as the formation of micelles or other supramolecular structures.
Table 6.4.1: Coarse-Grained Modeling for Peptide Self-Assembly
| CG Model Type/Force Field | System Studied (Example) | Predicted Phenomena | Key Parameters/Features | Reference |
| MARTINI CG | Poly(L-lysine) dendrimers | Self-assembly, interaction with membranes | Bead representation, interaction potentials, surface chemistry | researchgate.netnih.gov |
| CG models (general) | Biomolecules, Polymers | Phase separation, aggregation, micellization | Reduced dimensionality, effective potentials | researchgate.netnih.govmdpi.com |
| Implicit-solvent CG | Block copolymers | Micellar aggregation | Hydrophobic/hydrophilic interactions, charge properties | mdpi.com |
In Silico Prediction of Peptide-Biomolecule Interactions
Predicting how peptides interact with biomolecules is a critical area of computational research, with applications ranging from drug discovery to understanding biological mechanisms. In silico methods, including molecular docking and molecular dynamics simulations, are widely used to identify potential binding sites, predict binding affinities, and elucidate interaction mechanisms mdpi.comfrontiersin.orgnih.govacs.org.
Given its substantial positive charge, this compound is expected to exhibit strong electrostatic interactions with negatively charged biomolecules such as DNA, RNA, or anionic cell membrane components mdpi.comnih.gov. Computational studies can predict the binding modes of such peptides to these targets, revealing how the peptide's positively charged lysine residues engage with the negatively charged phosphate (B84403) backbones of nucleic acids or lipid headgroups. For example, studies have predicted interactions of specific tetrapeptides with viral hemagglutinin, identifying key residues and binding affinities nih.gov. Furthermore, NMR spectroscopy combined with computational modeling (e.g., Monte Carlo simulations) has been used to study protein-peptide interactions, providing insights into binding orientations and dynamics universiteitleiden.nluniversiteitleiden.nl. The ability to predict these interactions allows for the rational design of peptides with specific biological activities.
Table 6.5.1: In Silico Prediction of Peptide-Biomolecule Interactions
| Computational Method | Biomolecule Target (Example) | Predicted Interaction Aspects | Relevance to this compound | Reference |
| Molecular Docking | Proteins (e.g., HA, 14-3-3σ) | Binding poses, binding free energy | Predicting binding to protein targets | mdpi.comnih.govacs.org |
| Molecular Dynamics | Proteins, Nucleic Acids | Binding dynamics, stability, conformational changes | Simulating interactions with DNA, RNA, proteins | mdpi.comnih.govacs.org |
| Sequence-based analysis | Bacterial membranes | Interaction mechanisms (e.g., membrane disruption) | Understanding antimicrobial potential via membrane interaction | mdpi.comnih.gov |
| NMR + MC Simulations | Proteins (e.g., Plastocyanin) | Binding orientation, dynamics, affinity | Validating predicted interactions and dynamics | universiteitleiden.nluniversiteitleiden.nl |
Academic Research Applications and Future Directions for H Lys Lys Lys Lys Oh
Utility as a Model Peptide in Biophysical and Biochemical Studies
Due to its simple, repetitive, and polycationic nature, H-Lys-Lys-Lys-Lys-OH is frequently employed as a model peptide in biophysical and biochemical research. Its primary amino groups on the lysine (B10760008) side chains provide distinct positive charges at physiological pH, making it an excellent system for studying electrostatic interactions. Researchers utilize this peptide to investigate phenomena such as peptide-membrane interactions, the influence of charge on protein conformation, and the dynamics of ion pairing in biological systems. Its uniform structure allows for the isolation and study of specific variables without the confounding complexity of more heterogeneous peptide sequences.
Table 1: Biophysical Properties of Lysine-Based Peptides
| Property | Description | Relevance to this compound |
|---|---|---|
| Theoretical pI | The pH at which a molecule carries no net electrical charge. | For peptides rich in basic amino acids like lysine, the pI is high (e.g., H-Lys-Lys-OH has a pI of 10.6), indicating a strong positive charge at neutral pH. novoprolabs.com |
| GRAVY Score | Grand average of hydropathicity; a measure of the hydrophobicity of a peptide. | A highly negative GRAVY score, such as -3.9 for H-Lys-Lys-OH, signifies a very hydrophilic character, crucial for its interaction with aqueous environments and polar molecules. novoprolabs.com |
| Bioconjugation | The chemical modification of a biomolecule. | The lysine residues provide primary amine groups that are common targets for site-selective chemical modifications, allowing for the attachment of fluorescent tags, drugs, or other molecules. nih.gov |
Application in Peptide Engineering and Rational Design
Peptide engineering involves the deliberate modification of peptide structures to create novel functions or enhance existing properties. nih.gov this compound serves as a fundamental scaffold in this field. The rational design of new therapeutic or diagnostic agents often incorporates such poly-lysine motifs to modulate properties like solubility, cell penetration, and target binding. frontiersin.orgnih.gov The lysine side chains are amenable to a wide range of chemical modifications, a process known as bioconjugation, enabling the attachment of various functional moieties. nih.gov This allows scientists to systematically alter the peptide's characteristics to achieve desired outcomes, such as creating peptides with enhanced stability or specific targeting capabilities. researchgate.net
Table 2: Examples of Rational Design Applications with Lysine-Rich Peptides
| Modification Strategy | Attached Moiety | Potential Application | Research Area |
|---|---|---|---|
| Pegylation | Polyethylene glycol (PEG) | Increase half-life, reduce immunogenicity | Drug Delivery |
| Fluorescent Labeling | Fluorophores (e.g., FITC, Rhodamine) | Tracking peptide location in cells/tissues | Cellular Biology |
| Lipidation | Fatty acids | Enhance membrane interaction and cell uptake | Drug Delivery |
| Chelation | Metal-chelating agents | Creating contrast agents for medical imaging | Diagnostics |
Role in the Development of Gene Delivery Vectors and DNA Nanoparticles
A significant challenge in gene therapy is the safe and efficient delivery of genetic material into target cells. nih.gov Non-viral vectors are being extensively researched to overcome the safety concerns associated with viral methods. The polycationic nature of this compound is central to its application in this area. The positively charged amine groups on the lysine side chains can electrostatically interact with the negatively charged phosphate (B84403) backbone of DNA or RNA. This interaction leads to the condensation and compaction of the nucleic acid into nanoparticles. nih.gov These resulting DNA nanoparticles offer protection to the genetic material from degradation by enzymes and facilitate its uptake into cells. semanticscholar.org The simple structure of tetralysine (B1681290) allows for its incorporation into more complex delivery systems, including those designed as self-assembling DNA tetrahedron nanoparticle vectors. nih.govresearchgate.net
Investigation of Cellular Signaling Pathways
Lysine is an essential amino acid that plays a critical role in cellular metabolism and signaling. nih.gov Research on lysine-containing dipeptides has shown they can serve as a source of lysine for cells, thereby influencing cell-cycle progression, apoptosis, and amino acid metabolism. nih.gov These studies suggest that the mammalian target of rapamycin (B549165) (mTOR) signaling pathway, a central regulator of cell growth and metabolism, is involved in sensing cellular lysine levels. nih.gov By extension, this compound is a valuable tool for investigating these processes. It can be used to study how cells import and process small peptides and how the availability of lysine influences key signaling cascades. Some studies have found that lysine itself acts as a signaling molecule that can stimulate skeletal muscle satellite cells to promote muscle growth. mdpi.com Furthermore, the lysosome, the cell's recycling center, has emerged as a major hub for metabolic signaling, and understanding how it processes peptides like tetralysine is crucial for deciphering its role in cellular homeostasis. nih.gov
Contribution to Understanding Protein Folding, Stability, and Aggregation Mechanisms
Protein aggregation is a major concern in the development of therapeutic proteins, as it can lead to a loss of efficacy and potentially cause adverse immune responses. nih.gov Proteins are often only marginally stable, making them susceptible to unfolding and aggregation under various stresses. nih.govnist.gov this compound serves as a simplified model to study the fundamental forces that govern protein stability. Its high positive charge density can be used to investigate the role of electrostatic repulsion in preventing the aggregation of other proteins or peptides. youtube.com By studying the interactions of this tetrapeptide in various solution conditions (e.g., different pH and salt concentrations), researchers can gain mechanistic insights into the complex processes of protein folding and misfolding that lead to aggregation. nist.gov
Table 3: Factors Influencing Protein Stability and Aggregation
| Factor | Description | Relevance of Tetralysine as a Model |
|---|---|---|
| Conformational Stability | The thermodynamic stability of a protein's native folded state. | Can be used to study how charge-charge interactions contribute to the stability of folded structures. |
| Colloidal Stability | The stability of a protein solution against aggregation, governed by intermolecular forces. | The high positive charge of tetralysine allows for the study of how electrostatic repulsion can enhance colloidal stability and prevent aggregation. youtube.com |
| Solution Conditions | pH, ionic strength, temperature, and excipients. | The effects of these variables on the charge state and interactions of tetralysine can be precisely measured, providing insight into their impact on larger proteins. nist.gov |
| Interfaces | Interactions with surfaces, such as air-water or solid-liquid interfaces. | Can be used to probe how charged peptides interact with and behave at different interfaces, a known trigger for protein aggregation. |
Advanced Materials Science Research at the Nanoscale
The principles of chemistry and materials science are increasingly being applied at the nanoscale to create novel materials with unique properties. nih.gov this compound is a valuable building block in this field due to its capacity for self-assembly and its well-defined chemical properties. It can be used to create structured surfaces and nanomaterials. For instance, it can be patterned onto surfaces to create specific chemical functionalities at the nanoscale, which is relevant for the development of advanced biosensors, new catalysts, and platforms for studying cell-material interactions. cuny.edusciencecodex.com The ability of such peptides to direct the assembly of other molecules makes them candidates for bottom-up fabrication approaches in nanotechnology, contributing to the creation of complex, functional materials for a variety of applications. cuny.edu
Q & A
Q. What are the standard protocols for synthesizing and characterizing H-Lys-Lys-Lys-Lys-OH in academic research?
Methodological Answer: Synthesis typically employs solid-phase peptide synthesis (SPPS) using Fmoc- or Boc-chemistry. Key steps include:
- Deprotection : Removal of temporary protecting groups (e.g., Fmoc) with piperidine.
- Coupling : Activation of carboxyl groups with reagents like HBTU or HATU.
- Cleavage : TFA treatment to release the peptide from the resin and remove side-chain protections.
Characterization requires: - Mass Spectrometry (MS) : Confirm molecular weight (e.g., MALDI-TOF or ESI-MS).
- HPLC : Assess purity (>95% is typical for research-grade peptides).
- Amino Acid Analysis (AAA) : Validate sequence integrity .
Q. How can researchers ensure the stability of this compound in experimental buffers?
Methodological Answer: Stability depends on pH, temperature, and ionic strength. Best practices include:
Q. What are the primary biochemical applications of this compound in chromatin studies?
Methodological Answer: The lysine-rich sequence mimics histone H4 tails, enabling studies on:
- Post-Translational Modifications (PTMs) : Investigate acetylation/methylation kinetics using enzymatic assays.
- Chromatin Remodeling : Use biotinylated variants in pull-down assays to identify binding partners (e.g., bromodomains) .
Advanced Research Questions
Q. How should researchers design experiments to resolve contradictions in reported binding affinities of this compound with histone acetyltransferases (HATs)?
Methodological Answer: Contradictions may arise from assay conditions or peptide modifications. Mitigate via:
- Standardized Assays : Use fluorescence polarization (FP) or isothermal titration calorimetry (ITC) under identical buffer conditions.
- Control for PTMs : Verify peptide purity and acetylation status via MS.
- Triangulate Data : Compare results across orthogonal methods (e.g., FP, ITC, and SPR) to validate binding kinetics .
Q. What strategies optimize the use of this compound in in vitro nucleosome assembly assays?
Methodological Answer:
- Salt Gradient Dialysis : Gradually reduce salt concentration to facilitate histone-DNA interactions.
- Modify Peptide Length : Test truncated variants (e.g., H-Lys-Lys-Lys-OH) to identify minimal binding motifs.
- Include Competing Agents : Add polyglutamic acid to mimic physiological charge interactions .
Q. How can researchers integrate this compound into studies exploring synergistic histone modifications?
Methodological Answer:
- Combinatorial Modification Assays : Co-incubate with methyltransferases (e.g., SETD8) and acetyltransferases (e.g., p300) to study crosstalk.
- Chemical Crosslinking : Use DSS or EDC/NHS to stabilize transient interactions for structural analysis (e.g., cryo-EM).
- Computational Modeling : Pair experimental data with MD simulations to predict cooperative binding effects .
Q. What methodological pitfalls arise when reproducing studies using this compound in epigenetic assays?
Methodological Answer: Common pitfalls include:
- Batch Variability : Validate peptide synthesis lot-to-lot consistency via AAA and HPLC.
- Enzyme-Specific Bias : Use recombinant HATs from the same expression system (e.g., E. coli vs. baculovirus).
- Data Normalization : Include internal controls (e.g., unmodified peptide) to calibrate signal-to-noise ratios .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
